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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidin-4-ol

Cat. No.: B1590101 Get Quote

An In-depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(3-Methylphenyl)piperidin-4-ol,
a heterocyclic compound of significant interest in medicinal chemistry. The document

delineates its core physicochemical properties, provides a detailed, field-proven synthetic

protocol via Grignard reaction, and discusses the analytical techniques essential for its

structural elucidation and characterization. As a key structural motif, the 4-aryl-piperidin-4-ol

scaffold serves as a foundational building block for a diverse range of biologically active

molecules. This guide explains the causality behind critical experimental choices and offers

insights grounded in established chemical principles, serving as a vital resource for

professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 4-Aryl-
Piperidin-4-ol Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceutical sciences, forming the core of

numerous approved drugs.[1] Within this class, the 4-aryl-piperidin-4-ol motif is a particularly

privileged structure. It incorporates a piperidin-4-ol core, a known pharmacophore, with an aryl

group and a hydroxyl group attached to the same quaternary carbon.[1] This arrangement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1590101?utm_src=pdf-interest
https://www.benchchem.com/product/b1590101?utm_src=pdf-body
https://www.benchchem.com/product/b1590101?utm_src=pdf-body
https://www.benchchem.com/product/b1590101
https://www.benchchem.com/product/b1590101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


creates a tertiary alcohol, a feature that profoundly influences the molecule's three-dimensional

conformation, binding properties, and metabolic stability.[1]

4-(3-Methylphenyl)piperidin-4-ol is a specific analogue that presents unique characteristics.

The methyl group at the meta-position of the phenyl ring can modulate electronic properties

and steric interactions with biological targets, potentially leading to enhanced potency or

selectivity for specific receptors.[1] Historically, modifications of the 4-phenylpiperidine structure

led to landmark therapeutics, including potent synthetic opioid analgesics.[1] Modern research

continues to leverage this scaffold for developing novel agents targeting a range of receptors,

making a thorough understanding of its synthesis and properties essential for innovation.

Physicochemical and Structural Properties
The fundamental properties of 4-(3-Methylphenyl)piperidin-4-ol are summarized below.

These identifiers are critical for substance registration, safety data sheet (SDS) consultation,

and analytical characterization.

Property Value Source(s)

CAS Number 71916-57-9 [1][2]

Molecular Formula C₁₂H₁₇NO [2]

Molecular Weight 191.27 g/mol [1][2]

Canonical SMILES
CC1=CC=CC(=C1)C2(CCNCC

2)O

InChI Key
DDGOHIWHCKUFKW-

UHFFFAOYSA-N
[1][2]

Synonyms
4-(m-Tolyl)piperidin-4-ol, 4-(3-

methylphenyl)-4-piperidinol
[2]

Synthesis Methodology: A Validated Protocol
The construction of the 4-aryl-4-hydroxypiperidine scaffold is most reliably achieved through

the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone
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precursor. The Grignard reaction is the preeminent choice for this transformation due to its high

yield, operational simplicity, and the commercial availability of starting materials.

Rationale for the Synthetic Route
The chosen strategy involves two primary stages: the formation of a Grignard reagent from 3-

bromotoluene and its subsequent reaction with N-benzyl-4-piperidone.

N-Protection: The piperidine nitrogen is basic and nucleophilic, which would cause it to react

with and quench the highly reactive Grignard reagent. Therefore, protecting the nitrogen is

mandatory. The benzyl (Bn) group is an ideal protecting group for this synthesis as it is

robust, stable to the strongly basic conditions of the Grignard reaction, and can be readily

removed via catalytic hydrogenation if the free amine is desired for subsequent

derivatization.

Grignard Reagent Formation: 3-methylphenylmagnesium bromide is formed by reacting 3-

bromotoluene with magnesium metal.[1] This reaction requires strictly anhydrous conditions,

as any protic solvent (like water or alcohols) will immediately protonate and destroy the

Grignard reagent.[3]

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the

electrophilic carbonyl carbon of N-benzyl-4-piperidone. This step forms a new carbon-carbon

bond and creates a magnesium alkoxide intermediate, which upon acidic workup, is

protonated to yield the final tertiary alcohol product.

Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the

final product.
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Caption: Synthesis workflow for 4-(3-Methylphenyl)piperidin-4-ol.

Step-by-Step Experimental Protocol
Step 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)
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Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-

dried (120°C overnight) and cooled under a stream of dry nitrogen to exclude atmospheric

moisture.

Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to

activate the magnesium surface.

Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl

ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which

is indicated by the disappearance of the iodine color and gentle bubbling.

Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that

maintains a gentle reflux.

Completion: After the addition is complete, continue to stir the grey, cloudy mixture at reflux

for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-Benzyl-4-(3-methylphenyl)piperidin-4-ol

Cooling: Cool the freshly prepared Grignard solution to 0°C using an ice bath.

Substrate Addition: Prepare a solution of N-benzyl-4-piperidone (0.9 eq.) in anhydrous

diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin

Layer Chromatography (TLC).

Quenching & Workup: Cool the reaction mixture again to 0°C. Cautiously quench the

reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl). This acidic salt solution protonates the alkoxide and hydrolyzes any

unreacted Grignard reagent without being overly acidic, which could cause dehydration of

the tertiary alcohol product.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with

diethyl ether or ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Further purification can be achieved by column chromatography on silica gel or by

recrystallization.

Step 3 (Optional): N-Debenzylation

Setup: Dissolve the purified 1-benzyl-4-(3-methylphenyl)piperidin-4-ol in methanol or

ethanol.

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr

hydrogenator) and stir vigorously until TLC analysis indicates the complete consumption of

the starting material.

Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the

palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced

pressure to yield the final product, 4-(3-Methylphenyl)piperidin-4-ol.

Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized structure is achieved through a combination of

standard spectroscopic techniques.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each

type of proton. A singlet around δ 2.3-2.4 ppm would correspond to the methyl (–CH₃)

protons on the phenyl ring. The aromatic protons of the m-substituted ring will appear as a

complex multiplet pattern between δ 7.0-7.5 ppm. The protons on the piperidine ring will

typically appear as broad multiplets in the δ 1.5-3.5 ppm region due to complex spin-spin

coupling and conformational dynamics. A broad singlet, which may be exchangeable with

D₂O, will correspond to the hydroxyl (–OH) proton.

¹³C NMR (Carbon-13 NMR): The spectrum will show a signal for the methyl carbon around δ

21-22 ppm. The aliphatic carbons of the piperidine ring will appear in the δ 35-65 ppm range.

The quaternary carbon bearing the hydroxyl and aryl groups (C-OH) is a key diagnostic
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peak, expected around δ 70-75 ppm. The aromatic carbons will resonate in the δ 120-145

ppm region.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides confirmation

of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching will be

observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000

cm⁻¹. A C-O stretching vibration for the tertiary alcohol should be visible in the 1100-1200

cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. Techniques like Electrospray Ionization (ESI) would be expected to show a

prominent peak for the protonated molecule [M+H]⁺ at m/z 192.28.

Applications in Research and Drug Development
4-(3-Methylphenyl)piperidin-4-ol is not typically an end-product but rather a crucial

intermediate or building block. Its value lies in the versatility of its structure for further chemical

modification.

Scaffold for Opioid Analgesics: The 4-arylpiperidine core is central to the pharmacophore of

pethidine-like opioid analgesics. The hydroxyl group and the meta-methyl substitution pattern

can be exploited to fine-tune binding affinity and selectivity for mu, delta, and kappa opioid

receptors.

Ligands for Sigma Receptors: The 4-phenylpiperidine framework is also a key component in

many high-affinity sigma receptor ligands.[4] These receptors are implicated in a variety of

central nervous system functions, and their modulation is a target for novel antipsychotic and

neuroprotective agents.

Probes for CNS Targets: The ability to derivatize the piperidine nitrogen allows for the

introduction of various pharmacophoric elements, enabling the synthesis of compound

libraries for screening against a wide array of CNS targets, including dopamine and

serotonin receptors. The core scaffold provides a rigid anchor to orient these functionalities

in three-dimensional space.
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Conclusion
4-(3-Methylphenyl)piperidin-4-ol represents a strategically important molecule in the field of

medicinal chemistry. Its synthesis, primarily achieved via a robust Grignard reaction with an N-

protected 4-piperidone, is a well-established and scalable process. A thorough understanding

of its synthesis, the rationale behind the procedural steps, and its comprehensive

spectroscopic characterization are fundamental for any research program aiming to utilize this

scaffold. As a versatile building block, it provides a validated starting point for the development

of novel therapeutic agents, particularly those targeting the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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